Pyracrenic acid

Übersicht

Beschreibung

Pyracrenic acid is a triterpenoid compound derived from the bark of Pyracantha crenulata, a plant belonging to the Rosaceae family . This compound has garnered attention due to its potent biological activities, including elastase inhibition, radical scavenging, and cytotoxic effects against certain human cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyracrenic acid can be synthesized through the esterification of betulinic acid with caffeic acid. The reaction typically involves the use of diazomethane in an ether solution to methylate the compound, followed by hydrolysis to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves extraction from the bark of Pyracantha crenulata, followed by purification processes to isolate the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: this compound can participate in substitution reactions, especially at the carboxyl and hydroxyl functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various esters, ethers, and reduced derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Pyracrenic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.

Wirkmechanismus

Pyracrenic acid exerts its effects primarily through the inhibition of elastase, an enzyme involved in the breakdown of elastin. By inhibiting elastase, this compound helps maintain the structural integrity of tissues. Additionally, its radical scavenging activity involves neutralizing free radicals, thereby reducing oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Betulinic Acid: A triterpenoid with similar anti-cancer and anti-inflammatory properties.

Caffeic Acid: Known for its antioxidant activities, similar to those of pyracrenic acid.

Fortuneanosides: Compounds found in the Pyracantha genus with comparable biological activities.

Uniqueness: this compound stands out due to its dual functionality as both an elastase inhibitor and a radical scavenger. This combination of activities makes it particularly effective in therapeutic applications targeting inflammation and oxidative stress .

Biologische Aktivität

Pyracrenic acid, a triterpenoid compound, has garnered attention for its diverse biological activities. Isolated from various species within the Pyracantha genus, particularly Pyracantha crenulata, this compound exhibits significant potential in pharmacological applications, including anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

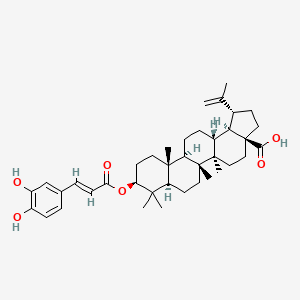

Chemical Structure and Properties

This compound is characterized by its complex triterpenoid structure. Its chemical formula is . The presence of multiple hydroxyl groups contributes to its biological activities, particularly in scavenging free radicals and modulating inflammatory responses.

1. Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects. In a study utilizing the fertile egg method, it inhibited granulation tissue formation at a dose of 50 mg/kg when administered orally to rats. The inhibition percentages observed were 13.8%, 38%, and 43.1% at doses of 10, 200, and 400 µg/disc respectively . This suggests that this compound may be effective in reducing inflammation in vivo.

2. Antioxidant Activity

The compound exhibits strong antioxidant properties, as evidenced by its ability to scavenge DPPH free radicals. In vitro assays have shown that this compound significantly reduces intracellular levels of reactive oxygen species (ROS) under oxidative stress conditions . This property is crucial for protecting cells from oxidative damage and may contribute to its therapeutic potential.

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. Studies have reported its efficacy against Shigella flexneri, Escherichia coli, and Streptococcus pyogenes. The ethanolic extract from Pyracantha crenulata fruit pulp exhibited significant antimicrobial activity, highlighting the potential of this compound in developing natural antimicrobial agents .

Data Table: Biological Activities of this compound

| Activity | Method | Findings |

|---|---|---|

| Anti-inflammatory | Fertile egg method | Inhibition of granulation tissue formation at 50 mg/kg |

| Antioxidant | DPPH scavenging assay | Significant reduction in ROS levels |

| Antimicrobial | In vitro assays | Effective against S. flexneri, E. coli, S. pyogenes |

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted by Otsuka et al. evaluated the anti-inflammatory effects of this compound in rat models. The results indicated a dose-dependent reduction in paw edema induced by carrageenan injection. At higher doses (200 µg/disc), there was a significant reduction in inflammation markers, suggesting that this compound may serve as a viable anti-inflammatory agent .

Case Study 2: Antioxidant Potential

In another investigation focusing on oxidative stress, this compound was administered to porcine parthenogenetic embryos subjected to H2O2-induced oxidative stress. The treatment led to improved blastocyst formation rates and reduced apoptosis, demonstrating the compound's protective effects against oxidative damage .

Eigenschaften

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O6/c1-23(2)25-14-19-39(34(43)44)21-20-37(6)26(33(25)39)10-12-30-36(5)17-16-31(35(3,4)29(36)15-18-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-9,11,13,22,25-26,29-31,33,40-41H,1,10,12,14-21H2,2-7H3,(H,43,44)/b13-9+/t25-,26+,29-,30+,31-,33+,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUNUJQYFJZRHQ-VZLLCJDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80832-44-6 | |

| Record name | Pyracrenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080832446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.